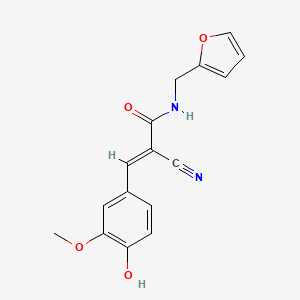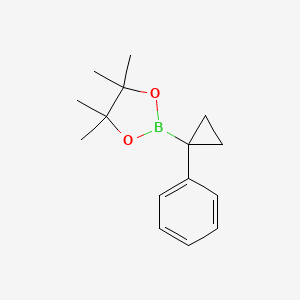
(2E)-2-cyano-N-(2-furylmethyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-2-cyano-N-(2-furylmethyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide, hereafter referred to as 2E-CNFPPA, is a novel compound with a wide range of potential scientific and medical applications. This compound is a member of the class of compounds known as nitrile amides, which are characterized by the presence of a nitrile group attached to an amide group. Nitrile amides have a variety of interesting properties, including the ability to act as a source of nitric oxide (NO). NO is a key molecule in many biological processes, and its role in cellular signaling has been extensively studied. In addition, nitrile amides are known to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. Thus, 2E-CNFPPA has the potential to be used in a variety of research and medical applications.
Scientific Research Applications
Optical Properties and Molecular Interactions
Research has shown that structurally related 3-aryl-2-cyano acrylamide derivatives exhibit distinct optical properties due to their specific stacking modes. These compounds, including 2-cyano-3-(2-methoxyphenyl)-2-propenamide and others, demonstrate how molecular interactions, including fluorescence switching and quantum yield changes, are influenced by the transformation between crystalline and amorphous phases. Such studies illuminate the broader implications of cyano acrylamide derivatives in developing materials with tunable optical properties for applications in fluorescence and luminescence-based technologies (Qing‐bao Song et al., 2015).
Crystal Packing and Molecular Structure
Investigations into the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates have revealed intricate molecular interactions, including rare N⋯π and O⋯π interactions. These studies provide insight into how such molecular arrangements influence the material properties of cyano acrylamide derivatives, contributing to the understanding of their potential in designing new molecular architectures with specific electronic or structural characteristics (Zhenfeng Zhang et al., 2011).
Synthetic Applications and Chemical Reactions
The oxidative cyclization of 3-oxopropanenitriles with α,β-unsaturated amides, including those structurally similar to the compound , showcases a method for synthesizing 4-cyano-2,3-dihydrofuran-3-carboxamides. This highlights the compound's relevance in synthetic organic chemistry, particularly in the regio- and stereoselective synthesis of furan derivatives, which are valuable in pharmaceuticals and agrochemicals (E. Burgaz et al., 2007).
Corrosion Inhibition
Research into acrylamide derivatives, including those with cyano groups, has identified their potential as corrosion inhibitors for metals in acidic solutions. This application is significant for industries concerned with metal preservation, offering insights into how these compounds interact with metal surfaces to prevent corrosion, thereby extending the lifespan of metal components in harsh chemical environments (Ahmed Abu-Rayyan et al., 2022).
Hepatoprotective Activities
The isolation of phenolic amides structurally related to (2E)-2-cyano-N-(2-furylmethyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide from natural sources and their evaluation for hepatoprotective activities illustrates the biomedical relevance of such compounds. This suggests potential applications in developing therapeutic agents for liver protection or treatment of liver diseases, based on their ability to mitigate cytotoxicity in hepatic cells (Erisa Byun et al., 2010).
properties
IUPAC Name |
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-21-15-8-11(4-5-14(15)19)7-12(9-17)16(20)18-10-13-3-2-6-22-13/h2-8,19H,10H2,1H3,(H,18,20)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUGEZNGSLOINF-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NCC2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NCC2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-Methylpiperidin-4-yl)oxy]quinoline-3-carbonitrile](/img/structure/B2764957.png)

![3,4-dichloro-N-{4-[(4-chlorophenyl)sulfonyl]-3-cyanophenyl}benzenecarboxamide](/img/structure/B2764960.png)
![2-[4-(4-acetylbenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide](/img/structure/B2764961.png)


![3-methyl-N-(1,3-thiazol-2-yl)-2-[(thiophen-2-yl)formamido]butanamide](/img/structure/B2764965.png)
![N-(2-oxo-2-(((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)ethyl)benzamide](/img/structure/B2764967.png)
![N-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methylazetidin-3-amine](/img/structure/B2764968.png)
![1-Isopropyl-3-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2764971.png)
![(2-(Methylthio)pyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2764974.png)
![7-(2-chlorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2764976.png)

